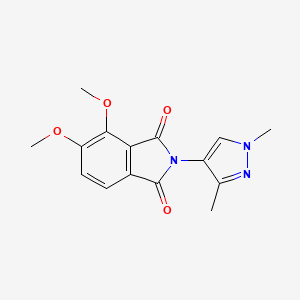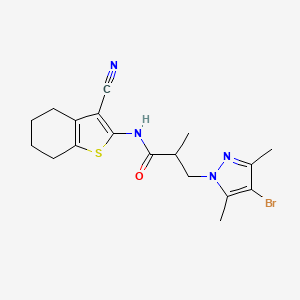![molecular formula C18H25N3O3 B10956367 Azepan-1-yl[1-(4-nitrophenyl)piperidin-4-yl]methanone](/img/structure/B10956367.png)
Azepan-1-yl[1-(4-nitrophenyl)piperidin-4-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azepan-1-yl[1-(4-nitrophenyl)piperidin-4-yl]methanone is a complex organic compound with a molecular structure that includes an azepane ring, a piperidine ring, and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Azepan-1-yl[1-(4-nitrophenyl)piperidin-4-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nitration reaction, where a nitro group is added to a phenyl ring.
Formation of the Azepane Ring: The azepane ring is formed through a cyclization reaction involving a suitable precursor.
Coupling Reactions: The final step involves coupling the azepane ring with the piperidine ring and the nitrophenyl group under specific reaction conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Azepan-1-yl[1-(4-nitrophenyl)piperidin-4-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the nitro group or to reduce other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield amine derivatives.
Applications De Recherche Scientifique
Azepan-1-yl[1-(4-nitrophenyl)piperidin-4-yl]methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Azepan-1-yl[1-(4-nitrophenyl)piperidin-4-yl]methanone involves its interaction with specific molecular targets and pathways within biological systems. The nitrophenyl group is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine and azepane rings contribute to the compound’s overall stability and bioavailability, allowing it to effectively reach and interact with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Azepan-1-yl(4-tert-butylphenyl)methanone
- 1-Azepanyl(4-piperidinyl)methanone
- (1-(Azepan-4-yl)piperidin-4-yl)methanol hydrochloride
Uniqueness
Azepan-1-yl[1-(4-nitrophenyl)piperidin-4-yl]methanone is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C18H25N3O3 |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
azepan-1-yl-[1-(4-nitrophenyl)piperidin-4-yl]methanone |
InChI |
InChI=1S/C18H25N3O3/c22-18(20-11-3-1-2-4-12-20)15-9-13-19(14-10-15)16-5-7-17(8-6-16)21(23)24/h5-8,15H,1-4,9-14H2 |
Clé InChI |
BNACVNBMTAIIKQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)C(=O)C2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-fluorophenoxy)methyl]-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B10956298.png)
![4-chloro-N-[2-(2-hydroxynaphthalen-1-yl)-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B10956305.png)

![4-[[3-(difluoromethyl)-5-methylpyrazol-1-yl]methyl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10956316.png)


![1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10956332.png)
![ethyl (2Z)-5-(4-fluorophenyl)-2-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10956335.png)

![N-(4-{[(2E)-2-(2-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)-4-nitrobenzamide](/img/structure/B10956351.png)
![4-[(4-chlorophenoxy)methyl]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B10956352.png)
![N-benzyl-2-{2-ethoxy-6-iodo-4-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetamide](/img/structure/B10956359.png)
![1-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-3-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}thiourea](/img/structure/B10956365.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)furan-2-carboxamide](/img/structure/B10956374.png)
